(5-叠氮-2-氟苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

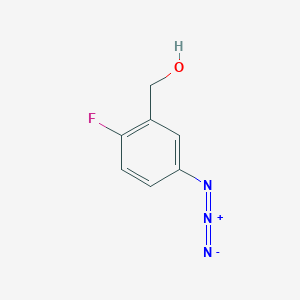

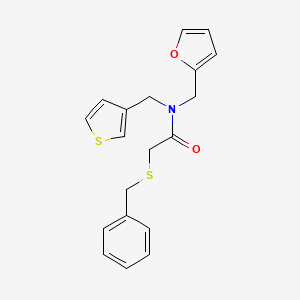

“(5-Azido-2-fluorophenyl)methanol” is likely a compound that contains an azide group (-N3), a fluorine atom, and a methanol group attached to a phenyl ring . The azide group is known for its high reactivity .

Synthesis Analysis

While specific synthesis methods for “(5-Azido-2-fluorophenyl)methanol” are not available, azides are generally introduced into organic molecules through nucleophilic substitution reactions .Molecular Structure Analysis

The molecular structure of “(5-Azido-2-fluorophenyl)methanol” would consist of a phenyl ring with azide, fluorine, and methanol groups attached. The exact structure would depend on the positions of these groups on the phenyl ring .Chemical Reactions Analysis

Azides are known to participate in various reactions, including the Huisgen 1,3-dipolar cycloaddition (often used in ‘click chemistry’) and Staudinger reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of “(5-Azido-2-fluorophenyl)methanol” would depend on the specific structure of the compound. In general, azides are known for their reactivity and instability .科学研究应用

Material Sciences

Organic azides are used as cross-linkers in material sciences . They can release nitrogen by thermal activation or photolysis, producing highly reactive nitrenes that show extraordinary efficiency in polymer crosslinking . This process is used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Synthesis of Heterocycles

Organic azides, including “(5-Azido-2-fluorophenyl)methanol”, can be used in the synthesis of various heterocycles . They have been used to synthesize heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Energy Production

The scission reaction of organic azides is accompanied with a considerable output of energy, making them interesting as highly energetic materials .

Copper (I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition

One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .

Staudinger Reduction

Organic azides are used in the Staudinger reduction, a chemical reaction used to reduce azides to amines .

Curtius Rearrangement

The Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate with loss of nitrogen gas, is another application of organic azides .

作用机制

Target of Action

Organic azides, such as this compound, are known for their exceptional reactivity and versatility in chemistry and material sciences .

Mode of Action

The mode of action of (5-Azido-2-fluorophenyl)methanol is primarily through its azide group. One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .

Biochemical Pathways

The azide group’s propensity to release nitrogen by thermal activation or photolysis is well-documented . This reaction produces highly reactive nitrenes, which show extraordinary efficiency in polymer crosslinking .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, have been studied . These studies could provide a basis for understanding the potential pharmacokinetics of (5-Azido-2-fluorophenyl)methanol.

Result of Action

The use of organic azides in material sciences is mostly based on their ability to alter the physical properties of polymers and boost efficiencies of polymer-based devices .

安全和危害

未来方向

属性

IUPAC Name |

(5-azido-2-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3O/c8-7-2-1-6(10-11-9)3-5(7)4-12/h1-3,12H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYMYVZLZUDBJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2848655.png)

![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2848659.png)

![2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide](/img/structure/B2848666.png)

![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)

![1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848671.png)

![3,4-Dihydrospiro[1-benzopyran-2,4'-oxane]-4-amine hydrochloride](/img/structure/B2848673.png)

![N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2848677.png)